molecular formula C6H8ClF2NO B2985915 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride CAS No. 2416235-55-5

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride

Cat. No.: B2985915
CAS No.: 2416235-55-5
M. Wt: 183.58
InChI Key: OWZGLGNRZFIBSS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride typically involves the reaction of 3-(2,2-Difluoroethyl)azetidine with phosgene or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride involves its high reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivative formed .

Comparison with Similar Compounds

3-(2,2-Difluoroethyl)azetidine-1-carbonyl chloride can be compared with other azetidine derivatives such as:

  • 3-(2,2-Difluoroethyl)azetidine-1-carboxylic acid
  • 3-(2,2-Difluoroethyl)azetidine-1-amine

These compounds share the azetidine ring structure but differ in their functional groups, which imparts different reactivity and applications. The presence of the carbonyl chloride group in this compound makes it particularly reactive and useful as an intermediate in organic synthesis .

Properties

IUPAC Name

3-(2,2-difluoroethyl)azetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF2NO/c7-6(11)10-2-4(3-10)1-5(8)9/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGLGNRZFIBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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